molecular formula C12H10N2O3 B10954782 2-(furan-3-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one

2-(furan-3-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B10954782
M. Wt: 230.22 g/mol
InChI Key: UDVGVFNIXFCLML-UHFFFAOYSA-N
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Description

2-(3-FURYL)-3-HYDROXY-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a heterocyclic compound that features a quinazolinone core with a furan ring attached at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-FURYL)-3-HYDROXY-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with furfural in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(3-FURYL)-3-HYDROXY-2,3-DIHYDRO-4(1H)-QUINAZOLINONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

Scientific Research Applications

2-(3-FURYL)-3-HYDROXY-2,3-DIHYDRO-4(1H)-QUINAZOLINONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-FURYL)-3-HYDROXY-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    2-(3-FURYL)-1H-BENZIMIDAZOLE: Another heterocyclic compound with a furan ring, known for its antimicrobial properties.

    3-(2-FURYL)ACRYLIC ACID:

Uniqueness

2-(3-FURYL)-3-HYDROXY-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is unique due to its specific structure, which combines a quinazolinone core with a furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

2-(furan-3-yl)-3-hydroxy-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C12H10N2O3/c15-12-9-3-1-2-4-10(9)13-11(14(12)16)8-5-6-17-7-8/h1-7,11,13,16H

InChI Key

UDVGVFNIXFCLML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=COC=C3)O

Origin of Product

United States

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